![molecular formula C14H10INO4 B5000390 (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid](/img/structure/B5000390.png)
(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid is an organic compound characterized by the presence of a furan ring, an iodobenzoyl group, and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Iodobenzoyl Group: The iodobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where an iodobenzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Propenoic Acid Moiety: The propenoic acid moiety is formed through a Knoevenagel condensation reaction, where an aldehyde reacts with a malonic acid derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compound.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The iodobenzoyl group can be reduced to form the corresponding benzyl alcohol or benzylamine derivatives.
Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions to form various substituted benzoyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Benzyl alcohol or benzylamine derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Formazan: A compound with a similar nitrogen-rich backbone and intense coloration.
Cetylpyridinium Chloride: A structurally similar compound used as a phosphoethanolamine transferase inhibitor.
Uniqueness
(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid is unique due to its combination of a furan ring, an iodobenzoyl group, and a propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-2-[(2-iodobenzoyl)amino]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO4/c15-11-6-2-1-5-10(11)13(17)16-12(14(18)19)8-9-4-3-7-20-9/h1-8H,(H,16,17)(H,18,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIDALDLTLYEAF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

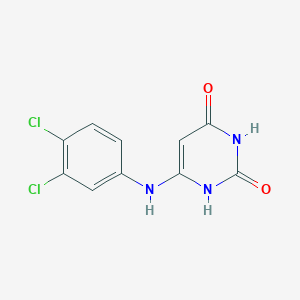
![5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000315.png)
![[4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-1-yl]-(1-propan-2-ylpyrazol-4-yl)methanone](/img/structure/B5000318.png)
![cyclopentyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5000319.png)
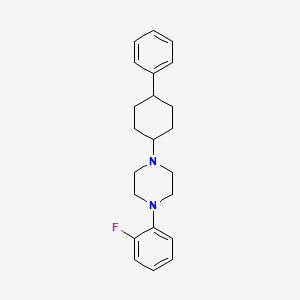
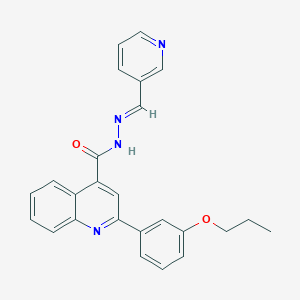
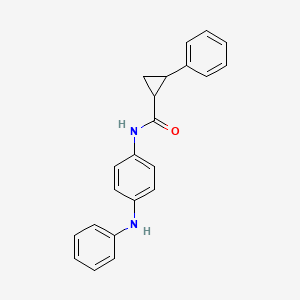
![N,N'-(6,12-diphenyldibenzo[b,f][1,5]diazocine-2,8-diyl)bis[2-(diethylamino)acetamide]](/img/structure/B5000338.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B5000341.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B5000347.png)
![sodium;7-benzyl-12,12-dimethyl-8-oxo-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraene-3-thiolate](/img/structure/B5000355.png)
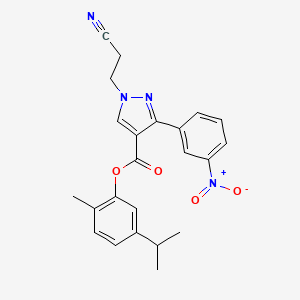
![2-Phenylethyl 4-[4-(dimethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5000371.png)
